2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde
Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The compound this compound is characterized by the presence of a benzimidazole ring fused with a malonaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde typically involves the condensation of o-phenylenediamine with malonic acid derivatives. One common method is as follows:
Condensation Reaction: o-Phenylenediamine is reacted with malonic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions to form the benzimidazole ring.
Oxidation: The resulting benzimidazole derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the aldehyde groups, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Formation of 2-(1H-Benzo[d]imidazol-2-yl)malonic acid.
Reduction: Formation of 2-(1H-Benzo[d]imidazol-2-yl)propan-1-ol.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. The reactivity of the aldehyde groups and the benzimidazole ring makes it a versatile building block.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials due to its conjugated structure.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde depends on its specific application. In medicinal chemistry, benzimidazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of the aldehyde groups allows for the formation of covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)acetic acid
- 2-(1H-Benzo[d]imidazol-2-yl)ethanol
- 2-(1H-Benzo[d]imidazol-2-yl)propanoic acid
Comparison
2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde is unique due to the presence of two aldehyde groups, which impart distinct reactivity compared to similar compounds with different functional groups. For example, 2-(1H-Benzo[d]imidazol-2-yl)acetic acid contains a carboxylic acid group, which affects its acidity and reactivity in different chemical environments. Similarly, 2-(1H-Benzo[d]imidazol-2-yl)ethanol has a hydroxyl group, making it more suitable for reactions involving alcohols. The unique combination of the benzimidazole ring and the malonaldehyde moiety in this compound makes it a valuable compound for specific applications in research and industry.
Biological Activity
2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₈N₂O₂. The compound features a benzimidazole moiety combined with a malonaldehyde group, which enhances its reactivity and biological activity. The presence of the aldehyde functional group is significant, as it allows for various interactions with biological targets.
Research indicates that this compound interacts with multiple biological targets, leading to various pharmacological effects. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation : It may modulate the activity of specific receptors, influencing signaling pathways related to cancer and inflammation.
- Antioxidant Activity : The compound exhibits properties that can mitigate oxidative stress by scavenging free radicals.
Anticancer Activity
This compound has been studied for its potential anticancer properties. In vitro studies demonstrate its effectiveness against various cancer cell lines. For instance:
Cell Line | IC₅₀ (µM) | Reference |
---|---|---|
HCT116 (colon cancer) | 5.85 | |
HeLa (cervical cancer) | 4.53 | |
PC12 (neuroblastoma) | 6.00 |
These results indicate that the compound may be more potent than traditional chemotherapeutic agents like 5-Fluorouracil (IC₅₀ = 9.99 µM).
Antimicrobial Activity
The compound also shows significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for various strains are reported as follows:
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine levels in cell culture models, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Anticancer Screening : In a study involving human colorectal carcinoma cells, the compound demonstrated significant cytotoxicity, prompting further investigation into its mechanism of action and potential as a therapeutic agent against cancer .
- Antimicrobial Tests : A series of derivatives based on benzimidazole structures were tested for antimicrobial activity, with some derivatives exhibiting enhanced effects compared to their parent compounds .
- Inflammation Models : Research has shown that the compound can modulate inflammatory responses in vitro, indicating its potential utility in treating conditions characterized by excessive inflammation .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)propanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-5-7(6-14)10-11-8-3-1-2-4-9(8)12-10/h1-7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYYFDCJOLNJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496110 | |
Record name | (1H-Benzimidazol-2-yl)propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78587-80-1 | |
Record name | (1H-Benzimidazol-2-yl)propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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